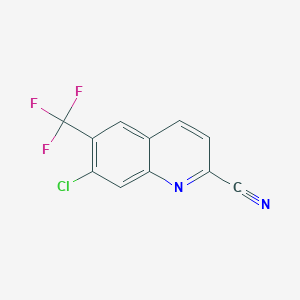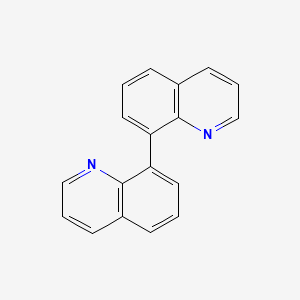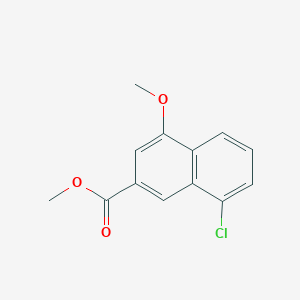![molecular formula C13H18ClN3 B11862016 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane CAS No. 646056-34-0](/img/structure/B11862016.png)
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of a chloropyridinyl group and a diazaspiro moiety makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it may bind to neuronal acetylcholine receptors, modulating their activity and influencing neurotransmission. The pathways involved include the inhibition or activation of receptor-mediated signaling cascades .
類似化合物との比較
Similar Compounds
- 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane
Uniqueness
7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
646056-34-0 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
7-(6-chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18ClN3/c1-16-7-2-5-13(16)6-8-17(10-13)11-3-4-12(14)15-9-11/h3-4,9H,2,5-8,10H2,1H3 |
InChIキー |
GUVBLWPNFRBHPM-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC12CCN(C2)C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)

![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
